3-Formyl-6-nitrochromone

Description

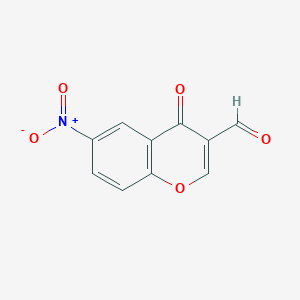

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO5/c12-4-6-5-16-9-2-1-7(11(14)15)3-8(9)10(6)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDRQGWTNRIJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361448 | |

| Record name | 3-Formyl-6-nitrochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-80-3 | |

| Record name | 3-Formyl-6-nitrochromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42059-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-6-nitrochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-6-nitrochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Formyl-6-nitrochromone via Vilsmeier-Haack Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-formyl-6-nitrochromone, a valuable building block in medicinal chemistry, through the Vilsmeier-Haack reaction. This document details the reaction mechanism, a comprehensive experimental protocol, and key characterization data.

Introduction

Chromone scaffolds are a prominent class of heterocyclic compounds that are extensively utilized in drug discovery due to their diverse pharmacological activities. The introduction of a formyl group at the C-3 position of the chromone nucleus, yielding 3-formylchromones, provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. The nitro group at the C-6 position can also be a critical pharmacophore or a precursor for other functional groups.

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. It offers a direct and efficient one-pot synthesis of 3-formylchromones from readily available 2-hydroxyacetophenones. This guide focuses on the specific synthesis of 3-formyl-6-nitrochromone from 2'-hydroxy-5'-nitroacetophenone.

Reaction Mechanism and Experimental Workflow

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the electron-rich aromatic substrate. The overall process for the synthesis of 3-formyl-6-nitrochromone is depicted below.

Vilsmeier-Haack Reaction Mechanism

The reaction mechanism involves three key stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.

-

Electrophilic Attack and Cyclization: The enol form of 2'-hydroxy-5'-nitroacetophenone attacks the Vilsmeier reagent. This is followed by a second formylation and subsequent intramolecular cyclization to form the chromone ring.

-

Hydrolysis: The reaction mixture is treated with water to hydrolyze the iminium intermediate, yielding the final 3-formyl-6-nitrochromone product.

Spectroscopic Characterization of 3-Formyl-6-nitrochromone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Formyl-6-nitrochromone, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Due to the limited availability of direct spectroscopic data for 3-Formyl-6-nitrochromone in the public domain, this guide incorporates data from structurally related chromone derivatives to provide a predictive framework for its characterization. The methodologies and expected spectral features detailed herein will serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this class of compounds.

Molecular Structure and Physicochemical Properties

3-Formyl-6-nitrochromone is a derivative of chromone, featuring a formyl group at the 3-position and a nitro group at the 6-position of the benzopyran ring.[2][3] These substitutions significantly influence the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of 3-Formyl-6-nitrochromone

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅NO₅ | |

| Molecular Weight | 219.15 g/mol | |

| CAS Number | 42059-80-3 | |

| Melting Point | 157-161 °C | |

| Appearance | Solid |

Spectroscopic Data

The following sections present the expected spectroscopic data for 3-Formyl-6-nitrochromone based on the analysis of structurally similar compounds.

The UV-Vis spectrum of 3-Formyl-6-nitrochromone is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the chromone core and the nitro and formyl substituents. The nitro group, in particular, is known to influence the absorption maxima of aromatic compounds.[4]

Table 2: Predicted UV-Vis Absorption Data for 3-Formyl-6-nitrochromone in Methanol

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Notes |

| ~250 | Not Available | π → π | Characteristic of the benzoyl moiety of the chromone ring. |

| ~320 | Not Available | π → π | Associated with the cinnamoyl system of the chromone ring. |

| ~350 | Not Available | n → π* | Likely a lower intensity band corresponding to the carbonyl group. |

Note: The predicted values are based on the general absorption characteristics of nitroaromatic compounds and chromone derivatives. Actual values may vary depending on the solvent and experimental conditions.

Chromone derivatives are known to exhibit fluorescence, and the emission properties are highly dependent on the nature and position of substituents. The nitro group, being an electron-withdrawing group, is expected to quench fluorescence to some extent.

Table 3: Predicted Fluorescence Data for 3-Formyl-6-nitrochromone

| Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent | Notes |

| ~350 | ~450 | Not Available | Dichloromethane | Based on data for 3-formyl-6-methylchromone.[2] The actual emission may be weaker and shifted due to the nitro group. |

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts are influenced by the electron-withdrawing effects of the formyl and nitro groups.

Table 4: Predicted ¹H NMR Chemical Shifts for 3-Formyl-6-nitrochromone in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~8.5 | s | - | Deshielded proton adjacent to the formyl group. |

| H-5 | ~8.8 | d | ~2.5 | Influenced by the deshielding effect of the nitro group. |

| H-7 | ~8.4 | dd | ~9.0, 2.5 | Coupled to H-8 and H-5. |

| H-8 | ~7.8 | d | ~9.0 | Coupled to H-7. |

| -CHO | ~10.2 | s | - | Characteristic aldehyde proton chemical shift. |

Note: Predicted shifts are based on known substituent effects on the chromone ring system.[5][6]

Table 5: Predicted ¹³C NMR Chemical Shifts for 3-Formyl-6-nitrochromone in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~158 | |

| C-3 | ~120 | |

| C-4 | ~175 | Carbonyl carbon. |

| C-4a | ~125 | |

| C-5 | ~128 | |

| C-6 | ~145 | Carbon bearing the nitro group. |

| C-7 | ~126 | |

| C-8 | ~120 | |

| C-8a | ~156 | |

| -CHO | ~190 | Aldehyde carbonyl carbon. |

Note: Predicted shifts are based on general values for substituted chromones.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for such compounds.

Table 6: Predicted Mass Spectrometry Data for 3-Formyl-6-nitrochromone

| m/z | Predicted Relative Intensity | Fragment Ion | Fragmentation Pathway |

| 219 | High | [M]⁺ | Molecular ion |

| 190 | Moderate | [M-CHO]⁺ | Loss of the formyl group |

| 173 | Moderate | [M-NO₂]⁺ | Loss of the nitro group |

| 145 | Moderate | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide |

| 120 | High | [C₇H₄O₂]⁺ | Retro-Diels-Alder fragmentation of the pyrone ring |

Note: Fragmentation patterns are predicted based on the known fragmentation of chromones and nitroaromatic compounds.[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

-

Sample Preparation: Prepare a stock solution of 3-Formyl-6-nitrochromone in a UV-grade solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the pure solvent.

-

Record a baseline spectrum with the solvent in both cuvettes.

-

Record the absorbance spectra of the sample solutions from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in a fluorescence-grade solvent.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the quantum yield, use a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

-

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to determine the exact mass and elemental composition.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound like 3-Formyl-6-nitrochromone.

Caption: General experimental workflow for the synthesis and spectroscopic characterization.

Caption: Logical relationship of NMR experiments for structural elucidation.

References

Spectral Analysis of 3-Formyl-6-nitrochromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for 3-Formyl-6-nitrochromone. These predictions are based on the known data for 3-formylchromone and the established effects of a nitro substituent on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for 3-Formyl-6-nitrochromone

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | s | - |

| H-5 | ~8.4 | d | ~2.5 |

| H-7 | ~8.1 | dd | ~9.0, 2.5 |

| H-8 | ~7.8 | d | ~9.0 |

| CHO | ~10.3 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Formyl-6-nitrochromone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-3 | ~120 |

| C-4 | ~175 |

| C-4a | ~125 |

| C-5 | ~120 |

| C-6 | ~145 |

| C-7 | ~128 |

| C-8 | ~118 |

| C-8a | ~158 |

| CHO | ~190 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of 3-Formyl-6-nitrochromone, adapted from standard procedures for similar chromone derivatives.

Sample Preparation:

-

Dissolution: Accurately weigh approximately 10-20 mg of 3-Formyl-6-nitrochromone for ¹H NMR and 50-100 mg for ¹³C NMR analysis. Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Spectral width: 12-15 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Number of scans: ≥ 1024 (due to the low natural abundance of ¹³C)

-

Spectral width: 200-220 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 3-Formyl-6-nitrochromone with atom numbering for NMR signal assignment.

Caption: Chemical structure of 3-Formyl-6-nitrochromone with atom numbering.

Discussion of Spectral Features

The presence of the electron-withdrawing nitro group at the C-6 position is expected to have a significant impact on the electronic environment of the chromone scaffold, leading to predictable shifts in the NMR spectra compared to the unsubstituted 3-formylchromone.

-

¹H NMR: The protons on the benzene ring (H-5, H-7, and H-8) are all expected to be shifted downfield (to a higher ppm value) due to the deshielding effect of the nitro group. The magnitude of this effect will be most pronounced for the protons ortho and para to the nitro group. The aldehyde proton (CHO) and the H-2 proton are also expected to be in the downfield region, characteristic of their chemical environments.

-

¹³C NMR: Similarly, the carbon atoms of the benzene ring will be affected by the nitro substituent. The carbon atom directly attached to the nitro group (C-6) will be significantly deshielded. The other aromatic carbons will also experience downfield shifts, with the effect diminishing with distance from the nitro group. The carbonyl carbon (C-4) and the aldehyde carbon (CHO) are expected to be the most downfield signals in the spectrum.

This technical guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectral analysis of 3-Formyl-6-nitrochromone. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development engaged in the synthesis and characterization of novel chromone derivatives.

Spectroscopic Scrutiny of 3-Formyl-6-nitrochromone: An FT-IR and Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) characteristics of 3-Formyl-6-nitrochromone. As a member of the chromone family, this compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Understanding the structural and spectroscopic properties of 3-Formyl-6-nitrochromone is crucial for its identification, characterization, and quality control in research and manufacturing settings.

This document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and structurally related compounds. It also provides detailed, standardized experimental protocols for acquiring FT-IR and mass spectra, ensuring reliable and reproducible results.

Molecular Structure and Properties

-

Systematic Name: 6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde[4]

-

Molecular Formula: C₁₀H₅NO₅[4]

-

Molecular Weight: 219.15 g/mol [4]

-

CAS Number: 42059-80-3[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 3-Formyl-6-nitrochromone is characterized by the vibrational frequencies of its key structural motifs: the aromatic nitro group, the α,β-unsaturated aldehyde, and the chromone core. The expected characteristic absorption bands are summarized in Table 1, based on data from analogous compounds and established spectral libraries.[5][6][7][8][9][10]

Predicted FT-IR Spectral Data

The following table summarizes the predicted prominent vibrational bands for 3-Formyl-6-nitrochromone.

| Wavenumber (cm⁻¹) Range | Predicted Assignment | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring | C-H Stretching |

| 2850 - 2800 | Aldehydic C-H Stretch (Fermi Resonance Doublet) | Formyl (Aldehyde) | C-H Stretching |

| 2750 - 2700 | Aldehydic C-H Stretch (Fermi Resonance Doublet) | Formyl (Aldehyde) | C-H Stretching |

| 1710 - 1685 | Aldehydic Carbonyl Stretch (Conjugated) | Formyl (Aldehyde) | C=O Stretching |

| 1660 - 1640 | γ-Pyrone Carbonyl Stretch | Chromone Core | C=O Stretching |

| 1630 - 1600 | Aromatic & Pyrone C=C Stretch | Aromatic & Pyrone Rings | C=C Stretching |

| 1550 - 1475 | Asymmetric Nitro Stretch | Nitro Group | N=O Asymmetric Stretching |

| 1360 - 1290 | Symmetric Nitro Stretch | Nitro Group | N=O Symmetric Stretching |

| 1250 - 1200 | Aryl Ether C-O Stretch | Chromone Core | C-O-C Asymmetric Stretching |

| 890 - 835 | C-N Stretch | Nitro Group | C-N Stretching |

Experimental Protocol: FT-IR Spectroscopy

This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[11][12][13]

-

Instrument Setup:

-

Use a commercially available FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum. The typical scan range is 4000–650 cm⁻¹.[11]

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid 3-Formyl-6-nitrochromone sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., resolution of 4 cm⁻¹, 32 scans).

-

-

Data Processing and Cleaning:

-

Process the resulting spectrum using the spectrometer software. This may include baseline correction and spectral smoothing if necessary.

-

After analysis, clean the ATR crystal and pressure clamp tip meticulously to prevent cross-contamination.

-

Mass Spectrometry (MS) Analysis

Electron Impact (EI) mass spectrometry is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.[14][15][16] The analysis of 3-Formyl-6-nitrochromone is expected to yield a molecular ion peak and several key fragment ions resulting from the cleavage of the nitro and formyl groups, as well as fragmentation of the chromone ring system.

Predicted Mass Spectrometry Fragmentation Data

The molecular ion ([M]⁺˙) for 3-Formyl-6-nitrochromone is expected at an m/z of 219. The proposed fragmentation pathways are based on established patterns for nitroaromatic compounds and chromone derivatives.[4][17][18][19][20]

| m/z (Predicted) | Ion Formula | Proposed Fragment Identity |

| 219 | [C₁₀H₅NO₅]⁺˙ | Molecular Ion [M]⁺˙ |

| 190 | [C₁₀H₄O₄]⁺˙ | Loss of formyl radical (·CHO) |

| 173 | [C₁₀H₅O₃]⁺ | Loss of nitro group (·NO₂) |

| 145 | [C₉H₅O₂]⁺ | Loss of ·NO₂ and carbon monoxide (CO) |

| 117 | [C₈H₅O]⁺ | Loss of ·NO₂, CO, and another CO |

| 89 | [C₇H₅]⁺ | Loss of ·NO₂ and two CO molecules |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for analyzing a solid, thermally stable compound via a direct insertion probe.[16][21]

-

Sample Preparation:

-

Load a small quantity (less than 1 mg) of 3-Formyl-6-nitrochromone into a clean glass capillary tube.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an EI source.

-

Insert the capillary tube into the direct insertion probe.

-

Typical EI source parameters: ionization energy of 70 eV, source temperature of 200-250 °C.[16]

-

-

Data Acquisition:

-

Insert the probe into the high-vacuum region of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the ionization chamber.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-400) as the sample evaporates.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern by identifying major fragment ions and their mass differences from the molecular ion and other fragments.

-

Compare the obtained spectrum with spectral libraries and the predicted fragmentation pattern for structural confirmation.

-

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of the experimental and logical processes involved in the analysis.

Spectroscopic Analysis Workflow

Caption: Experimental workflow for FT-IR and MS analysis.

Proposed EI-MS Fragmentation Pathway

Caption: Key fragmentation steps for 3-Formyl-6-nitrochromone.

Conclusion

This guide provides a foundational understanding of the FT-IR and mass spectrometric characteristics of 3-Formyl-6-nitrochromone. The tabulated predicted data, derived from established spectroscopic principles and analysis of related structures, offers a reliable basis for the identification and structural verification of this compound. The detailed experimental protocols and workflow diagrams serve as practical tools for researchers to obtain high-quality, reproducible spectroscopic data, which is essential for advancing research and development in fields utilizing chromone-based scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jascoinc.com [jascoinc.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Chromone studies. Part 13. Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone, a constituent of the medicinal plant Baeckea frutescens, and side-chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DSpace [dea.lib.unideb.hu]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of 3-Formyl-6-nitrochromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and biological activities of 3-Formyl-6-nitrochromone. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

3-Formyl-6-nitrochromone is a derivative of the chromone scaffold, a class of compounds known for a wide range of biological activities.[1] The introduction of a formyl group at the 3-position and a nitro group at the 6-position significantly influences its chemical reactivity and biological function.

Table 1: Physicochemical Data of 3-Formyl-6-nitrochromone

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅NO₅ | [2][3] |

| Molecular Weight | 219.15 g/mol | [2][3] |

| CAS Number | 42059-80-3 | [2][3] |

| Melting Point | 157-161 °C | [2] |

| Boiling Point (Predicted) | 406.2 ± 45.0 °C | |

| Density (Predicted) | 1.641 ± 0.06 g/cm³ | |

| Appearance | Yellow crystalline powder | |

| Storage Conditions | 2-8°C, under inert gas (e.g., Argon) | [3] |

| SMILES String | [O-]--INVALID-LINK--c1ccc2OC=C(C=O)C(=O)c2c1 | [2] |

| InChI Key | JBDRQGWTNRIJRV-UHFFFAOYSA-N | [2] |

Synthesis of 3-Formyl-6-nitrochromone

The synthesis of 3-formylchromone derivatives is commonly achieved through the Vilsmeier-Haack reaction, starting from the corresponding 2'-hydroxyacetophenone.

General Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes the synthesis of a substituted 3-formylchromone and can be adapted for 3-Formyl-6-nitrochromone, starting from 2'-hydroxy-5'-nitroacetophenone.

Materials:

-

Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-nitroacetophenone)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Ethanol (for crystallization)

Procedure:

-

Cool dimethylformamide (DMF) in an ice-water bath.

-

To the cooled DMF, add the starting material, 2'-hydroxy-5'-nitroacetophenone, with vigorous stirring.

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture.

-

Allow the resulting mixture to stand at room temperature overnight.

-

Decompose the reaction mixture by carefully pouring it into ice-cold water.

-

Collect the solid product by filtration.

-

Crystallize the crude product from ethanol to yield the purified 3-Formyl-6-nitrochromone.

Spectral Data

Table 2: Spectral Data of 3-Formylchromone (Parent Compound)

| Data Type | Key Peaks / Shifts | Source(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic, olefinic, and aldehydic protons. | [4] |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aldehydic carbons. | [4] |

| FTIR (KBr) | Characteristic peaks for C=O (carbonyl), C=C (aromatic), and C-H bonds. | [5] |

| Mass Spec. (ESI-MS) | Protonated molecule shows a major fragmentation route involving the loss of H₂. |

Biological Activity and Mechanisms of Action

3-Formylchromone and its derivatives have demonstrated significant potential in cancer therapy through various mechanisms.

Reversal of Multidrug Resistance (MDR)

Several 3-formylchromone derivatives have been identified as modifiers of multidrug resistance in cancer cells.[6] The primary mechanism of MDR is often the overexpression of P-glycoprotein (Pgp), an efflux pump that removes chemotherapeutic drugs from the cell.[1] 3-formylchromones are thought to act as chemosensitizers, potentially by inhibiting the function of Pgp, thereby increasing the intracellular concentration of anticancer drugs.[1][6] The total polar surface area and dipole moment of these molecules are believed to be crucial for their MDR-reversing effects.[1]

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. 3-甲酰基-6-硝基色酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-FORMYL-6-NITROCHROMONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-Formylchromone | C10H6O3 | CID 87112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Multidrug resistance reversal by 3-formylchromones in human colon cancer and human mdr1 gene-transfected mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Formyl-6-nitrochromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the crystal structure analysis of 3-Formyl-6-nitrochromone. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the expected experimental protocols, data presentation, and structural insights based on analyses of closely related chromone derivatives. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel chromone-based therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physicochemical and spectroscopic properties is a prerequisite for successful crystallization and structural elucidation. The known data for 3-Formyl-6-nitrochromone is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅NO₅ | [1][2][3] |

| Molecular Weight | 219.15 g/mol | [1][2][3] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 157 - 163 °C | [1][2][3] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C, under inert gas | [1][2] |

| Spectroscopic Data | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| Infrared (IR) Spectroscopy | Not explicitly available for the 6-nitro derivative. However, characteristic peaks for 3-formylchromones include: ~1693-1904 (C=O, aldehyde), ~1637-1655 (C=O, γ-pyrone ring)[4][5]. |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Not explicitly available for the 6-nitro derivative. The proton of the formyl group is expected to appear as a singlet at a high chemical shift (~10 ppm)[4][5]. |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Not explicitly available. |

| Mass Spectrometry (MS) | Not explicitly available. |

Experimental Protocols

Synthesis of 3-Formyl-6-nitrochromone

The synthesis of 3-formylchromones is commonly achieved through the Vilsmeier-Haack reaction.[6][7] The general procedure involves the formylation of a substituted 2-hydroxyacetophenone.

Materials:

-

2'-Hydroxy-5'-nitroacetophenone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Ethanol

Procedure:

-

N,N-Dimethylformamide is cooled in an ice-water bath.

-

2'-Hydroxy-5'-nitroacetophenone is added to the cooled DMF with vigorous stirring.

-

Phosphorus oxychloride is added dropwise to the mixture.

-

The resulting mixture is stirred and allowed to react, typically overnight at room temperature.

-

The reaction is quenched by the slow addition of crushed ice or cold water.

-

The precipitated solid product, 3-Formyl-6-nitrochromone, is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals may form at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the molecular and crystal structure can be determined using single-crystal X-ray diffraction.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

Procedure:

-

A single crystal of appropriate size is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.

-

The collected data is processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to the final structural analysis of 3-Formyl-6-nitrochromone.

Caption: Experimental workflow for the crystal structure analysis of 3-Formyl-6-nitrochromone.

Hypothetical Molecular Structure and Key Interactions

The following diagram presents a hypothetical molecular structure of 3-Formyl-6-nitrochromone, highlighting potential intermolecular interactions that could be observed in a crystal lattice.

Caption: Hypothetical intermolecular interactions in the crystal lattice of 3-Formyl-6-nitrochromone.

Crystallographic Data and Structural Analysis

While specific crystallographic data for 3-Formyl-6-nitrochromone is not available, a typical crystal structure analysis would yield the following information, presented here with placeholder values based on a related structure.[8]

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical formula | C₁₀H₅NO₅ |

| Formula weight | 219.15 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX(X) Å, α = 90° |

| b = X.XXXX(X) Å, β = XX.XXX(X)° | |

| c = XX.XXXX(X) Å, γ = 90° | |

| Volume | XXX.XX(X) ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | X.XX x X.XX x X.XX mm³ |

| Theta range for data collection | X.XX to XX.XX° |

| Index ranges | -h≤k≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | XXXXX |

| Independent reflections | XXXX [R(int) = X.XXXX] |

| Completeness to theta | XX.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | XXXX / X / XXX |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R1 = X.XXXX, wR2 = X.XXXX |

| R indices (all data) | R1 = X.XXXX, wR2 = X.XXXX |

| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°).

| Bond | Length | Angle | Value |

| O(1)-C(4) | X.XXX(X) | C(3)-C(4)-O(1) | XXX.X(X) |

| C(3)-C(10) | X.XXX(X) | O(2)-C(10)-C(3) | XXX.X(X) |

| N(1)-C(6) | X.XXX(X) | C(5)-C(6)-N(1) | XXX.X(X) |

| N(1)-O(4) | X.XXX(X) | O(4)-N(1)-O(5) | XXX.X(X) |

| N(1)-O(5) | X.XXX(X) | C(7)-C(6)-N(1) | XXX.X(X) |

A detailed analysis of the crystal structure would involve an examination of:

-

Molecular Conformation: The planarity of the chromone ring system and the orientation of the formyl and nitro substituents.

-

Intermolecular Interactions: The presence and nature of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. Understanding these interactions is crucial for rationalizing the compound's physical properties and for designing new crystalline forms.

-

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular contacts within the crystal structure, providing insights into the packing environment.

Conclusion

The structural elucidation of 3-Formyl-6-nitrochromone is a critical step in understanding its chemical reactivity and biological activity. This technical guide provides a framework for the synthesis, crystallization, and crystal structure analysis of this important synthetic intermediate. The detailed experimental protocols and data presentation formats outlined herein are intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the development of novel chromone-based compounds with enhanced therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-FORMYL-6-NITROCHROMONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-FORMYL-6-NITROCHROMONE CAS#: 42059-80-3 [m.chemicalbook.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Theoretical and Computational Insights into 3-Formyl-6-nitrochromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-6-nitrochromone is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the electron-withdrawing nitro group and the reactive formyl group on the chromone scaffold, make it a versatile precursor for the synthesis of various bioactive molecules and functional materials.[1][2] This technical guide provides an in-depth overview of the theoretical and computational studies of 3-Formyl-6-nitrochromone, focusing on its molecular structure, electronic properties, and vibrational analysis. Detailed experimental and computational protocols are presented to facilitate further research and application in drug design and materials development.

Introduction

Chromones, a class of benzopyran derivatives, are prevalent in nature and exhibit a wide range of biological activities.[3] The introduction of a formyl group at the C-3 position and a nitro group at the C-6 position of the chromone ring system significantly modulates its reactivity and biological profile. The formyl group serves as a versatile handle for synthesizing a variety of derivatives, while the nitro group enhances the molecule's electrophilicity and potential for specific molecular interactions.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structure-property relationships of such molecules, providing insights that are crucial for rational drug design and the development of novel materials.[4] This guide summarizes the key theoretical and computational findings on 3-Formyl-6-nitrochromone and related derivatives.

Molecular Structure and Geometry

Computational Protocol for Geometry Optimization

The molecular geometry of 3-Formyl-6-nitrochromone can be optimized using the Gaussian suite of programs. A common and effective method involves the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Workflow for Geometry Optimization:

Caption: Workflow for obtaining the optimized molecular geometry.

Tabulated Geometric Parameters

The following table summarizes representative calculated geometric parameters for the chromone core, based on studies of similar 3-formylchromone derivatives. These values provide a close approximation for 3-Formyl-6-nitrochromone.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2=C3 | ~1.36 |

| C4=O5 | ~1.23 | |

| C9-O1 | ~1.37 | |

| C3-C11 | ~1.47 | |

| C11=O12 | ~1.21 | |

| Bond Angle (°) | C2-C3-C4 | ~120 |

| C3-C4-C9 | ~118 | |

| O1-C9-C4 | ~121 | |

| C3-C11-H | ~120 | |

| Dihedral Angle (°) | O1-C2-C3-C4 | ~0 |

| C2-C3-C11=O12 | ~180 (s-trans) or ~0 (s-cis) |

Note: These are approximate values based on related structures. Specific values for 3-Formyl-6-nitrochromone would require dedicated calculations.

Electronic Properties

The electronic properties of 3-Formyl-6-nitrochromone, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical determinants of its chemical reactivity and biological activity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and the nature of intramolecular interactions. It describes the bonding in terms of localized electron-pair bonds and lone pairs. For 3-Formyl-6-nitrochromone, NBO analysis would reveal significant charge delocalization within the chromone ring and the electron-withdrawing effects of the nitro and formyl groups.

Conceptual NBO Interaction Diagram:

Caption: Key intramolecular charge transfer interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[4] For 3-Formyl-6-nitrochromone, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap compared to unsubstituted chromone.

Table: Representative Frontier Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3-Formylchromone | -6.5 | -2.5 | 4.0 |

| 3-Formyl-6-nitrochromone (Predicted) | < -6.5 | < -2.5 | < 4.0 |

Note: The values for 3-Formyl-6-nitrochromone are predicted based on the electronic effects of the nitro group.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and the overall structure of a molecule. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

Computational Protocol for Vibrational Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Tabulated Vibrational Frequencies

The following table presents characteristic calculated and experimental vibrational frequencies for key functional groups in 3-formylchromone derivatives.[6]

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (γ-pyrone) | Ketone | ~1650 | 1637 - 1655 |

| C=O stretch (aldehyde) | Aldehyde | ~1700 | 1693 - 1704 |

| C=C stretch | Alkene | ~1620 | ~1625 |

| Asymmetric NO₂ stretch | Nitro | ~1530 | ~1535 |

| Symmetric NO₂ stretch | Nitro | ~1350 | ~1355 |

Synthesis and Experimental Characterization

Synthesis of 3-Formyl-6-nitrochromone

3-Formyl-6-nitrochromone is typically synthesized via the Vilsmeier-Haack reaction.[6] This involves the formylation of a substituted 2'-hydroxyacetophenone precursor.

General Synthetic Workflow:

Caption: Synthesis via the Vilsmeier-Haack reaction.

Experimental Protocols

-

Synthesis: To a stirred solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5 °C. The resulting Vilsmeier reagent is then treated with a solution of 2'-hydroxy-5'-nitroacetophenone in DMF. The reaction mixture is heated, and upon completion, poured into ice water. The precipitated product, 3-Formyl-6-nitrochromone, is filtered, washed, and recrystallized.

-

Spectroscopic Characterization:

-

FT-IR: The solid sample is mixed with KBr and pressed into a pellet. The IR spectrum is recorded on an FT-IR spectrometer.

-

¹H NMR: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectrum is recorded on an NMR spectrometer.

-

Mass Spectrometry: The molecular weight is confirmed by mass spectrometry.

-

Conclusion and Future Directions

Theoretical and computational studies provide invaluable insights into the structural and electronic properties of 3-Formyl-6-nitrochromone, complementing experimental investigations. The data presented in this guide, including optimized geometries, electronic properties, and vibrational frequencies, serves as a foundation for understanding its reactivity and potential applications. Future research could focus on more advanced computational models to explore its excited-state properties for applications in materials science, as well as detailed molecular docking and dynamics simulations to elucidate its interactions with biological targets for the development of novel therapeutic agents. The synergy between computational and experimental approaches will continue to drive innovation in the fields of drug discovery and materials science, with 3-Formyl-6-nitrochromone and its derivatives remaining a promising area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Discovery and Isolation of Chromone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chromones: A Privileged Scaffold

Chromones, constituting a significant class of oxygen-containing heterocyclic compounds, are built upon a benzo-γ-pyrone skeleton.[1] Their versatile structure has established them as "privileged scaffolds" in medicinal chemistry, serving as a foundation for the development of a wide array of pharmacologically active compounds.[2][3] The term "chromone" itself is derived from the Greek word "chroma," meaning color, a nod to the vibrant hues exhibited by many of its derivatives.[3] These compounds are ubiquitous in nature, particularly in the plant and fungal kingdoms, and play diverse roles in plant physiology, from growth regulation to defense against pathogens and UV radiation.[1][4] The interest in chromone derivatives within the scientific community is continually fueled by their extensive range of biological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antioxidant properties, positioning them as promising candidates for drug discovery and development.[5][6]

A Historical Perspective on Chromone Discovery

The journey of chromone-based therapeutics began with the clinical use of khellin, a natural product extracted from the seeds of the Ammi visnaga plant.[7] For centuries, khellin was a staple in Mediterranean traditional medicine, valued for its diuretic and muscle-relaxant properties.[7] In the mid-20th century, its application expanded to the treatment of angina pectoris and asthma.[3][8] This historical precedent set the stage for the exploration and discovery of a vast number of chromone derivatives, both from natural sources and through synthetic endeavors.[9]

Natural Sources of Chromone Derivatives

Chromone derivatives are widely distributed throughout the natural world, with a significant presence in various plant genera and, to a lesser extent, in fungi and bacteria.[10]

Plants: A rich diversity of chromone structures has been isolated from numerous plant families. Notable plant genera that are prolific producers of chromones include:

-

Aloe: This genus is particularly known for its abundance of chromone-8-C-glycosides, such as aloesin and its analogs, which have found applications in cosmetics for treating hyperpigmentation.[10]

-

Aquilaria: The resinous wood of Aquilaria species, also known as agarwood, is a source of 2-(2-phenylethyl)chromone derivatives, which have demonstrated anti-inflammatory potential.[1][4]

-

Cassia, Hypericum, and Polygonum: These genera are also recognized as significant sources of various chromone compounds.[9]

Fungi: Endophytic fungi, which reside within plant tissues, have emerged as a promising source of novel chromone derivatives. For instance, five distinct chromone derivatives were isolated from the culture of Xylomelasma sp., an endophytic fungus found in the medicinal plant Salvia miltiorrhiza.[4]

Isolation and Purification Methodologies

The successful isolation and purification of chromone derivatives from their natural sources are critical steps in their study and development. A combination of extraction and chromatographic techniques is typically employed.

Extraction Techniques

The initial step involves the extraction of crude compounds from the source material. The choice of solvent and method depends on the polarity of the target chromones.

-

Maceration: This simple technique involves soaking the plant material in a suitable solvent (e.g., methanol, ethanol, chloroform) for an extended period to extract the desired compounds.

-

Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the sample.

-

Water-Decoction and Ethanol-Precipitation: This method is particularly useful for extracting water-soluble chromone glycosides.[11]

Chromatographic Purification

Following extraction, a series of chromatographic techniques are utilized to separate and purify the individual chromone derivatives from the complex crude extract.

-

Macroporous Resin Chromatography: This technique is effective for the initial enrichment of chromones from the crude extract. For example, HPD-300 resin has been successfully used to separate prim-O-glucosylcimifugin, cimifugin, and 5-O-methylvisamminoside from Saposhnikovia divaricata.[12]

-

Silica Gel Column Chromatography: A widely used method for separating compounds based on their polarity. A solvent gradient is typically used to elute the compounds from the column.

-

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are indispensable tools for the final purification of chromone derivatives, often achieving purities greater than 95%.[12] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid) to improve peak shape.[11]

-

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique offers an advantage over solid-support methods by eliminating irreversible adsorption of the sample.[13]

Structural Elucidation

Once a pure chromone derivative is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[14][15] One-dimensional (1D) techniques like ¹H NMR and ¹³C NMR, along with two-dimensional (2D) experiments such as COSY, HSQC, and HMBC, are crucial for assigning the complete structure.[16][17][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the precise molecular weight of the compound, allowing for the determination of its elemental composition.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be indicative of the chromone core and its substituents.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups.[4]

Quantitative Data Summary

The efficiency of isolation and the purity of the obtained chromone derivatives are critical parameters. The following table summarizes representative data from the literature.

| Chromone Derivative | Natural Source | Extraction/Purification Method | Initial Content (%) | Enriched Content (%) | Recovery Yield (%) | Final Purity (%) | Reference |

| prim-O-glucosylcimifugin | Saposhnikovia divaricata | HPD-300 Resin + Prep-HPLC | 0.29 | 13.07 | 76.38 | >95 | [12] |

| cimifugin | Saposhnikovia divaricata | HPD-300 Resin + Prep-HPLC | 0.06 | 2.83 | 78.25 | >95 | [12] |

| 5-O-methylvisamminoside | Saposhnikovia divaricata | HPD-300 Resin + Prep-HPLC | 0.37 | 16.91 | 76.73 | >95 | [12] |

Detailed Experimental Protocols

General Protocol for Extraction and Isolation of Chromones from Plant Material

-

Preparation of Plant Material: The plant material (e.g., leaves, roots, or aerial parts) is air-dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent (e.g., methanol) at room temperature for several days or using a Soxhlet apparatus for a more exhaustive extraction. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: Each fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Preparative HPLC: The fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column to isolate the pure chromone derivatives.

Protocol for HPLC Analysis of Chromones

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A Kromasil C18 column (or equivalent).

-

Mobile Phase: A gradient elution using methanol and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 35 °C.

-

Standard Preparation: Standard solutions of known concentrations of the target chromones are prepared to create a calibration curve for quantification.

Visualizing a General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of chromone derivatives.

Caption: A generalized workflow for the isolation and identification of chromone derivatives.

Illustrative Signaling Pathway Modulation by a Chromone Derivative

The following diagram depicts a simplified representation of how a chromone derivative might exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by a hypothetical chromone derivative.

Conclusion and Future Directions

The discovery and isolation of chromone derivatives remain a vibrant area of research, driven by their vast structural diversity and significant therapeutic potential. Advances in chromatographic and spectroscopic techniques continue to facilitate the identification of novel chromones from previously unexplored natural sources. Future research will likely focus on the development of more efficient and sustainable isolation methods, the comprehensive elucidation of the mechanisms of action of bioactive chromones, and the semi-synthetic modification of natural chromone scaffolds to enhance their pharmacological properties. The integration of metabolomics and bioinformatics will further accelerate the discovery of new chromone-based drug leads, paving the way for the development of next-generation therapeutics.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ijrar.org [ijrar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. [Isolation-preparation and determination of chromones from Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jchps.com [jchps.com]

- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 16. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure elucidation and NMR spectral assignment of five new xanthones from the bark of Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of the 3-Formylchromone Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 3-formylchromone scaffold, a privileged structure in medicinal chemistry and organic synthesis. It details the core's synthesis, versatile chemical reactivity, and stability profile, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction to the 3-Formylchromone Scaffold

The 3-formylchromone, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a heterocyclic compound featuring a benzopyrone (chromone) core substituted with an aldehyde group at the C-3 position. This scaffold is a cornerstone in the synthesis of a wide array of complex heterocyclic systems and is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

The unique electronic architecture of 3-formylchromone, characterized by multiple electrophilic centers, imparts a high degree of reactivity, making it a versatile synthon for constructing novel molecular entities.[4][5]

Synthesis of the 3-Formylchromone Scaffold

The most prevalent and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[5][6] This one-pot reaction involves the double formylation of a substituted 2-hydroxyacetophenone using the Vilsmeier reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)), which acts as both the formylating agent and the solvent.[5] The reaction proceeds through cyclization and subsequent dehydration to yield the final 3-formylchromone product in good yields.[5][6]

Chemical Reactivity

The chemical behavior of 3-formylchromone is dominated by the presence of three distinct electron-deficient sites, which makes it highly susceptible to nucleophilic attack.[4][7] This versatile reactivity allows it to serve as a Michael acceptor, a heterodiene, and a dienophile in various synthetic transformations.[4]

Electrophilic Nature of the Scaffold

The three primary electrophilic centers in the 3-formylchromone scaffold are:

-

The Aldehyde Carbon: Highly reactive towards condensation with a wide range of nucleophiles.[8]

-

The C-2 Carbon: Part of an enone system, making it susceptible to Michael addition and ring-opening reactions.[4][8]

-

The C-4 Carbonyl Carbon: The pyrone carbonyl group that can be attacked by strong nucleophiles, often leading to the opening of the heterocyclic ring.[4]

Reactions with Nucleophiles

The reactivity of 3-formylchromone is most prominently demonstrated in its reactions with various carbon and nitrogen nucleophiles.[8][9]

-

Carbon Nucleophiles: It readily undergoes Knoevenagel condensation with active methylene and methyl compounds (e.g., malonic acid derivatives, acetonitriles, barbiturates) in the presence of a base like pyridine.[4][10] These reactions typically yield β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid derivatives or similar condensation products.[4]

-

Nitrogen Nucleophiles: Reactions with bifunctional nitrogen nucleophiles (e.g., hydrazines, anilines, aminobenzothiazoles) are particularly useful for building fused heterocyclic systems.[11][12] The reaction often proceeds via an initial condensation at the aldehyde group to form a Schiff base, followed by an intramolecular nucleophilic attack on the C-2 position, leading to ring opening and subsequent recyclization to form new fused rings like pyrazoles, quinolines, or chromeno[3,2-c]quinolin-7-ones.[3][11][13]

Cycloaddition and Multicomponent Reactions

The conjugated system within 3-formylchromone allows it to participate in cycloaddition reactions, acting as either a heterodiene or a dienophile depending on the reaction partner.[4] Furthermore, its multiple reactive sites make it an ideal substrate for multicomponent reactions (MCRs), enabling the rapid construction of complex and highly functionalized molecules in a single pot.[3][14]

Chemical Stability

Detailed quantitative studies on the hydrolytic and thermal stability of the 3-formylchromone scaffold are not extensively reported in the literature. However, its stability profile can be inferred from its known reactivity and the conditions under which it is handled and reacted.

-

pH Stability: The γ-pyrone ring is generally stable in mildly acidic to neutral conditions. In the presence of strong acids, the carbonyl oxygen can be protonated to form a resonance-stabilized pyrylium salt, which is relatively stable.[8] However, the scaffold shows limited stability in basic media. Strong bases and nucleophiles can induce the opening of the γ-pyrone ring, a key reaction pathway for synthesizing other heterocyclic systems.[10][15] This susceptibility indicates that the chromone core is prone to degradation under strong alkaline conditions.

-

Thermal Stability: 3-Formylchromone is a crystalline solid with a melting point of 151-153 °C.[9] Synthetic transformations involving this scaffold are frequently carried out at elevated temperatures, including refluxing in solvents like ethanol or acetonitrile for several hours, often at temperatures between 80-100 °C.[16][17] This demonstrates that the scaffold possesses sufficient thermal stability to withstand typical synthetic conditions without significant degradation.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and subsequent reactions of the 3-formylchromone scaffold.

Table 1: Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction

| Starting Material | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-Hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl-chromone | 71 | 108 | [18] |

| 2-Hydroxy-4-bromo-5-hydroxy acetophenone | 7-Hydroxy-8-bromo-3-formyl chromone | 74 | 210 | [18] |

| 7-Acetyl-6-hydroxy-4-methylcoumarin | 8-Methyl-4,6-dioxo-4H,6H-pyrano[3,2-g]chromone-3-carbaldehyde | 80-90 | 310-312 | [6] |

| 6-Acetyl-7-hydroxy-4-methylcoumarin | 6-Methyl-4,8-dioxo-4H,8H-pyrano[3,2-g]chromone-3-carbaldehyde | 80-90 | 255-260 |[6] |

Table 2: Representative Reactions of 3-Formylchromone

| Reactant(s) | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Formylchromone, Malononitrile | Knoevenagel Condensation | 2-(4-Oxo-4H-chromen-3-ylmethylene)malononitrile | 72 | [4] |

| 3-Formylchromone, Barbituric Acid | Knoevenagel Condensation | 5-(4-Oxo-4H-chromen-3-ylmethylene)pyrimidine-2,4,6-trione | 94 | [4] |

| 3-Formylchromone, Hydrazine Sulfate | Condensation/Cyclization | 2-(2-Hydroxyphenyl)-2H-indazole-3-carbaldehyde | 45 | [4] |

| 3-Formylchromones, Isothiocyanatooxindoles | Michael/Cyclization Tandem | Spirocyclic pyrrolidinyl-chromanones | up to 92 | [2] |

| 3-Formyl-6-methylchromone, Butylamine, DPPO | Kabachnik–Fields Reaction | Chromonyl-substituted α-aminophosphine oxide | 98 |[3] |

Key Experimental Protocols

General Protocol for Vilsmeier-Haack Synthesis of 3-Formylchromone[6][18]

-

Reagent Preparation: Cool dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining a low temperature. After the addition is complete, stir the mixture for an additional hour at room temperature to form the Vilsmeier reagent.

-

Reaction: Prepare a solution of the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent with continuous stirring.

-

Incubation: After the addition, allow the resulting mixture (often a thick mass) to stand at room temperature overnight.

-

Work-up: Decompose the reaction mixture by carefully pouring it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 3-formylchromone derivative.

-

Characterization: Confirm the structure using spectroscopic methods (NMR, IR, MS) and elemental analysis.[7][19]

General Protocol for Knoevenagel Condensation with Active Methylene Compounds[4]

-

Reaction Setup: Dissolve 3-formylchromone (1 equivalent) and the active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent, such as pyridine or ethanol with a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux or stir at a specified temperature (e.g., 40-80 °C) for a period ranging from 10 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water or acidic water to induce precipitation.

-

Purification: Wash the collected solid with water and a cold solvent (e.g., ethanol) and then recrystallize from an appropriate solvent to yield the pure condensation product.

Conclusion

The 3-formylchromone scaffold is a remarkably versatile and reactive building block in organic and medicinal chemistry. Its facile synthesis via the Vilsmeier-Haack reaction and the presence of three distinct electrophilic centers allow for a vast range of chemical transformations. It readily participates in condensation, cycloaddition, and multicomponent reactions, providing access to a rich diversity of fused and functionalized heterocyclic systems. While it exhibits good thermal stability for synthetic applications, its reactivity towards nucleophiles, particularly under basic conditions, leads to ring-opening, a feature that is both a sign of instability and a powerful synthetic tool. This guide highlights the fundamental principles of its reactivity and provides a practical foundation for researchers aiming to exploit this valuable scaffold in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrone - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. emerypharma.com [emerypharma.com]

- 8. Solved When gamma-pyrone is treated with the strong acid | Chegg.com [chegg.com]

- 9. 色酮-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06317G [pubs.rsc.org]

- 16. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]

- 18. "Some Aspects of Pyrone Synthesis and Stability" by Ronald Louis Horinek [scholars.fhsu.edu]

- 19. pharmtech.com [pharmtech.com]

Quantum Chemical Blueprint of 3-Formyl-6-nitrochromone: A Technical Guide for Drug Discovery

This technical guide provides an in-depth analysis of the quantum chemical properties of 3-Formyl-6-nitrochromone, a heterocyclic compound with significant potential in pharmaceutical development.[1] The chromone scaffold is a privileged structure in medicinal chemistry, and the addition of formyl and nitro groups at the 3- and 6-positions, respectively, modulates its electronic and steric properties, influencing its biological activity.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the theoretical and experimental characterization of this molecule.

Core Computational and Experimental Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the molecular structure, reactivity, and spectroscopic properties of 3-Formyl-6-nitrochromone.[3][4] These theoretical investigations, when benchmarked against experimental data, provide a robust framework for understanding the molecule's behavior and for designing novel derivatives with enhanced therapeutic profiles.[2][5]

Molecular Geometry and Structural Parameters

The geometric parameters of 3-Formyl-6-nitrochromone, including bond lengths, bond angles, and dihedral angles, have been optimized using DFT calculations, commonly employing the B3LYP functional with basis sets such as 6-31G(d,p) and 6-311++G(d,p).[2][6] These calculations provide a detailed three-dimensional model of the molecule, which is crucial for understanding its interaction with biological targets.

Table 1: Selected Optimized Bond Lengths of 3-Formyl-6-nitrochromone (DFT/B3LYP)

| Bond | Bond Length (Å) |

| C2-C3 | 1.362 |

| C3-C10 | 1.458 |

| C4-O2 | 1.225 |

| C6-N1 | 1.475 |

| N1-O3 | 1.228 |

| N1-O4 | 1.228 |

| O1-C2 | 1.365 |

| O1-C9 | 1.380 |

Table 2: Selected Optimized Bond Angles of 3-Formyl-6-nitrochromone (DFT/B3LYP)

| Atoms | Bond Angle (°) |

| O1-C2-C3 | 121.5 |

| C2-C3-C4 | 120.8 |

| C3-C4-O2 | 123.1 |

| C5-C6-N1 | 119.2 |

| C6-N1-O3 | 117.8 |

| O3-N1-O4 | 124.4 |

Vibrational Spectroscopy: A Synergy of Theory and Experiment